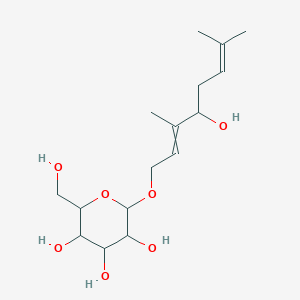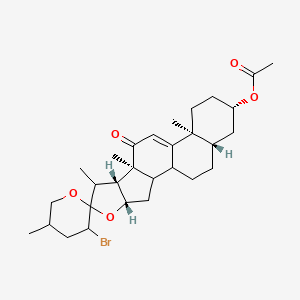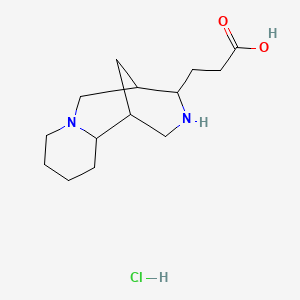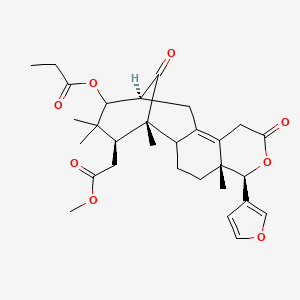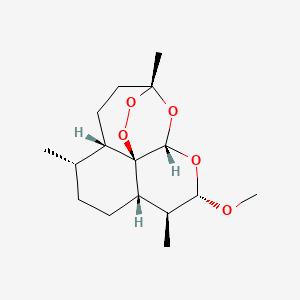
Artemether (SM-224)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artemether (SM-224) is a semi-synthetic derivative of artemisinin, a naturally occurring peroxide lactone derived from the traditional Chinese herbal remedy Artemisia annua L. Artemether is primarily known for its potent antimalarial and antischistosomal activities . It is used in combination with lumefantrine for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum .
準備方法
Artemether is synthesized from artemisinin through a series of chemical reactions. The synthetic route involves the reduction of artemisinin to dihydroartemisinin, followed by methylation to produce artemether . The reaction conditions typically involve the use of reducing agents like sodium borohydride and methylating agents such as methyl iodide . Industrial production methods focus on optimizing these reactions to achieve high yields and purity .
化学反応の分析
Artemether undergoes various chemical reactions, including:
Oxidation: Artemether can be oxidized to form artemisinin and other derivatives.
Reduction: Reduction of artemether leads to the formation of dihydroartemisinin.
Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are artemisinin, dihydroartemisinin, and other artemisinin derivatives .
科学的研究の応用
Artemether has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various artemisinin derivatives.
Biology: Artemether is studied for its effects on cellular processes and its potential as an anticancer agent.
Medicine: It is widely used in the treatment of malaria and schistosomiasis.
Industry: Artemether is used in the pharmaceutical industry for the production of antimalarial drugs.
作用機序
Artemether exerts its effects through the generation of reactive oxygen species (ROS) that damage the cellular components of the parasites . The endoperoxide bridge within its chemical structure is believed to be responsible for its antimalarial activity . In the body, artemether is metabolized into dihydroartemisinin, which inhibits nucleic acid and protein synthesis in the parasites . The molecular targets include heme and other iron-containing molecules within the parasites .
類似化合物との比較
Artemether is part of the artemisinin family of compounds, which also includes artemisinin, dihydroartemisinin, arteether, and artesunate . Compared to these compounds, artemether has a rapid onset of action and is more effective in combination therapies . Its unique endoperoxide bridge and high lipid solubility contribute to its potent antimalarial activity .
Similar Compounds
Artemisinin: The parent compound, known for its antimalarial properties.
Dihydroartemisinin: A more active metabolite of artemisinin.
Arteether: Another derivative used in antimalarial treatments.
Artesunate: A water-soluble derivative used in severe malaria cases.
Artemether stands out due to its rapid action and effectiveness in combination therapies, making it a crucial component in the fight against malaria .
特性
分子式 |
C16H26O5 |
|---|---|
分子量 |
298.37 g/mol |
IUPAC名 |
(1R,4S,5S,8S,9S,10S,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,14-,15+,16+/m0/s1 |
InChIキー |
SXYIRMFQILZOAM-RDAPPBCGSA-N |
異性体SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@H](O[C@@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C |
正規SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid](/img/structure/B10814520.png)
![[4-[[(2R)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2R)-1-[[(2R)-1-[[(3R,4S,5R)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814528.png)
![(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B10814530.png)
![2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid](/img/structure/B10814538.png)
![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10814542.png)
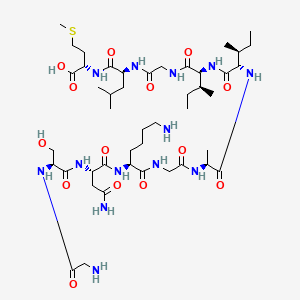
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814560.png)
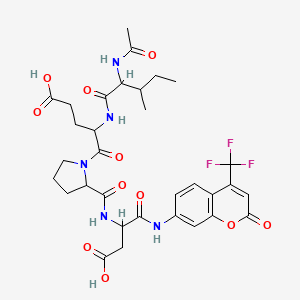
![7-(3,5-dihydroxy-2-methylcyclohexen-1-yl)-13-(6-hydroxy-6-methylheptan-2-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B10814568.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814572.png)
